molecular formula C11H10N2O2 B1424323 4-(1-Methyl-5-imidazolyl)benzoic Acid CAS No. 305806-38-6

4-(1-Methyl-5-imidazolyl)benzoic Acid

Cat. No. B1424323
Key on ui cas rn: 305806-38-6
M. Wt: 202.21 g/mol
InChI Key: VRUJRMUIEJAVSP-UHFFFAOYSA-N
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Patent
US07300934B2

Procedure details

4-(3-Methyl-3H-imidazol-4-yl)-benzoic acid methyl ester was prepared using the procedure similar to that outlined by Pivsa-Art, S.,; Satoh, T., Kawamura, Y., Miura, M., Nomura, M. Bull. Chem. Soc. Jpn. 71, 1998, 467. In a flask was dried Cs2CO3 (3.29 g, 12 mmol) in vacuo at 150° C. for 1.5 hr. After cooling to ambient temperature, N-methylimidazole (0.5 mL, 6 mmol), methyl-4-iodo-benzoate (3.29 g, 12 mmmol), Pd(OAc)2 (0.14 g, 0.6 mmol), PPh3 (4.09 g, 12 mmol), and 20 mL dimethylformamide. The mixture was stirred under nitrogen at 140° C. for 24 hrs and an additional 16 hrs at ambient temperature. The mixture was poured onto 10% aqueous NaOH and extracted with CH2Cl2, dried over Na2SO4. Purification by chromatography (5% MeOH/CHCl3) gave 0.50 g (37%) of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester. A solution of 4-(3-methyl-3H-imidazol-4-yl)-benzoic acid methyl ester (216 mg, 1 mmol), lithium hydroxide (44.0 mg, 1 mmol), tetrahydrofuran (0.6 mL), water (0.6 mL), and methanol (0.6 mL) was stirred at ambient temperature under nitrogen for 24 hrs. The mixture was concentrated in vacuo and then lyophilized to give 242 g of crude material which was taken on without further purification for preparation of compound 42 of Table 1.
Quantity
216 mg
Type
reactant
Reaction Step One
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[N:11]([CH3:15])[CH:12]=[N:13][CH:14]=2)=[CH:6][CH:5]=1.[OH-].[Li+].O1CCCC1.O>CO>[CH3:15][N:11]1[C:10]([C:7]2[CH:8]=[CH:9][C:4]([C:3]([OH:16])=[O:2])=[CH:5][CH:6]=2)=[CH:14][N:13]=[CH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
216 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=1N(C=NC1)C)=O
Name
Quantity
44 mg
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.6 mL
Type
reactant
Smiles
O
Name
Quantity
0.6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C=NC=C1C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: CALCULATEDPERCENTYIELD 119678%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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